molecular formula C22H14F4N4OS2 B11438316 8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

Cat. No.: B11438316
M. Wt: 490.5 g/mol
InChI Key: XMTSHMBFBXIHLH-UHFFFAOYSA-N
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Description

8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[73002,6]dodeca-2(6),3,9,11-tetraen-7-one is a complex organic compound with a unique structure that includes fluorinated phenyl groups, a sulfur atom, and a tetrazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrazatricyclic core: This can be achieved through a series of cyclization reactions involving nitrogen-containing precursors.

    Introduction of the fluorinated phenyl groups: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the sulfanyl group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorinated phenyl groups or the tetrazatricyclic core.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-fluorinated products, reduced tetrazatricyclic derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated aromatic systems and sulfur-containing heterocycles.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its fluorinated phenyl groups and sulfur atom may interact with biological targets in unique ways, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound’s unique properties may be leveraged for the development of advanced materials, such as polymers or coatings with specific chemical resistance or mechanical properties.

Mechanism of Action

The mechanism of action of 8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one is not fully understood. it is believed to interact with molecular targets through a combination of hydrophobic interactions, hydrogen bonding, and covalent modifications. The fluorinated phenyl groups may enhance binding affinity to certain proteins, while the sulfur atom could participate in redox reactions or form covalent bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    8-[(4-chlorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one: Similar structure but with a chlorine atom instead of a fluorine atom.

    8-[(4-fluorophenyl)methyl]-12-[[3-(methyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of 8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one lies in its combination of fluorinated phenyl groups and a sulfur-containing tetrazatricyclic core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H14F4N4OS2

Molecular Weight

490.5 g/mol

IUPAC Name

8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C22H14F4N4OS2/c23-16-6-4-13(5-7-16)11-29-19(31)18-17(8-9-32-18)30-20(29)27-28-21(30)33-12-14-2-1-3-15(10-14)22(24,25)26/h1-10H,11-12H2

InChI Key

XMTSHMBFBXIHLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4

Origin of Product

United States

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